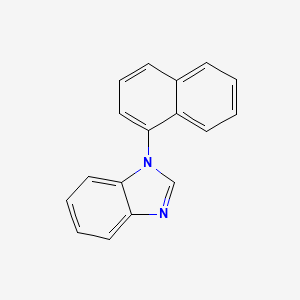

1-(Naphthalen-1-yl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

93326-43-3 |

|---|---|

Molecular Formula |

C17H12N2 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

1-naphthalen-1-ylbenzimidazole |

InChI |

InChI=1S/C17H12N2/c1-2-8-14-13(6-1)7-5-11-16(14)19-12-18-15-9-3-4-10-17(15)19/h1-12H |

InChI Key |

RWVFEWNOFQNIFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C=NC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies and Synthetic Pathway Optimization for 1 Naphthalen 1 Yl 1h Benzimidazole

Conventional Synthetic Routes to Benzimidazole (B57391) Derivatives

Conventional methods for the synthesis of the benzimidazole scaffold have been well-established for over a century and typically involve the formation of the imidazole (B134444) ring onto a benzene (B151609) precursor. These methods are often characterized by their reliability and the use of readily available starting materials.

Cyclocondensation Reactions

One of the most fundamental approaches to benzimidazole synthesis is the cyclocondensation of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon electrophile. To synthesize 1-(naphthalen-1-yl)-1H-benzimidazole via this route, the key intermediate required is N-(naphthalen-1-yl)benzene-1,2-diamine. This intermediate can be prepared through nucleophilic aromatic substitution or transition-metal-catalyzed amination of a suitable o-haloaniline with 1-naphthylamine.

Once the N-substituted diamine is obtained, it can undergo cyclocondensation with various reagents that provide the C2 carbon of the benzimidazole ring. Formic acid is a commonly used and straightforward reagent for this purpose. The reaction typically proceeds by heating the diamine in formic acid, which serves as both the reactant and the solvent. The reaction mechanism involves the initial formation of a formamide, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the final benzimidazole product.

Table 1: Representative Conditions for Cyclocondensation of N-substituted o-Phenylenediamines

| C1 Source | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Formic Acid | Formic Acid | 100-120 | 2-6 | 75-90 |

| Triethyl Orthoformate | p-Toluenesulfonic acid / Ethanol | 78-80 | 4-8 | 80-95 |

| Dichloromethane | Phase Transfer Catalyst / Base | 40-50 | 12-24 | 60-80 |

Condensation with Aromatic Aldehydes and Diamines

A widely employed method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamine with an aromatic aldehyde. In the context of synthesizing a naphthyl-substituted benzimidazole, the reaction of o-phenylenediamine with 1-naphthaldehyde (B104281) would yield 2-(naphthalen-1-yl)-1H-benzimidazole. To obtain the target compound, this compound, a subsequent N-arylation step would be necessary.

However, a more direct, albeit less common, condensation approach to 1,2-disubstituted benzimidazoles involves the reaction of an N-substituted o-phenylenediamine with an aldehyde. For the target molecule, this would involve the condensation of N-(naphthalen-1-yl)benzene-1,2-diamine with formaldehyde (B43269) or a formaldehyde equivalent. This reaction is typically carried out under oxidative conditions to facilitate the final aromatization step.

It is important to note that the direct condensation of o-phenylenediamine with 1-naphthaldehyde primarily yields the 2-substituted isomer. The synthesis of the 1-substituted isomer via a direct condensation route is less straightforward and often proceeds with the challenge of controlling regioselectivity.

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These advanced approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents.

Transition-Metal-Free Methodologies

The formation of the C-N bond between the benzimidazole nitrogen and the naphthalene (B1677914) ring is a key step in the synthesis of this compound. While traditionally achieved through transition-metal-catalyzed reactions, recent advancements have led to the development of transition-metal-free alternatives.

One such approach involves the use of diaryliodonium salts as arylating agents. mdpi.comnih.gov In this method, benzimidazole can be N-arylated with a naphthalenyl-containing diaryliodonium salt under basic conditions. This reaction proceeds through a hypervalent iodine intermediate and avoids the need for metal catalysts, which can be toxic and difficult to remove from the final product. mdpi.comnih.gov These reactions are often promoted by a base and can proceed at room temperature or with mild heating. mdpi.com

Table 2: Comparison of Transition-Metal-Free N-Arylation Conditions

| Arylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Diaryliodonium Salt | K2CO3 | DMF | 25-80 | 60-85 |

| Arylboronic Acid | (No metal) | Toluene | 100-110 | 50-70 |

| 1-Iodonaphthalene (B165133) | K3PO4 | DMSO | 120-150 | 40-60 |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.com The N-arylation of benzimidazole with a naphthalenyl halide or boronic acid can be significantly enhanced by microwave irradiation.

In a typical procedure, benzimidazole, a suitable naphthalenyl precursor (e.g., 1-iodonaphthalene or 1-naphthalenboronic acid), a catalyst (if required), and a base are mixed in a suitable solvent and subjected to microwave heating. The high energy and efficient heating provided by microwaves can dramatically reduce reaction times from hours to minutes. For instance, a copper-catalyzed Ullmann-type coupling or a palladium-catalyzed Suzuki-Miyaura coupling can be effectively performed under microwave conditions to yield this compound. nih.gov

Table 3: Microwave-Assisted vs. Conventional Heating for N-Arylation of Benzimidazole

| Reaction Type | Heating Method | Reaction Time | Typical Yield (%) |

| Ullmann Coupling | Conventional | 12-24 h | 60-75 |

| Ullmann Coupling | Microwave | 10-30 min | 75-90 |

| Suzuki-Miyaura Coupling | Conventional | 8-16 h | 70-85 |

| Suzuki-Miyaura Coupling | Microwave | 15-45 min | 80-95 |

Nanoparticle-Catalyzed Reactions

The use of nanoparticles as catalysts represents a significant advancement in green chemistry, offering high catalytic activity, selectivity, and the potential for catalyst recovery and reuse. nih.govnih.gov For the synthesis of this compound, nanoparticle-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, are particularly relevant.

Palladium or copper nanoparticles supported on various materials (e.g., charcoal, silica, magnetic nanoparticles) can effectively catalyze the coupling of benzimidazole with 1-halonaphthalenes (e.g., 1-bromonaphthalene (B1665260) or 1-iodonaphthalene). nih.gov The high surface-area-to-volume ratio of nanoparticles leads to a greater number of active catalytic sites, often allowing for reactions to proceed under milder conditions and with lower catalyst loadings compared to their homogeneous counterparts. Furthermore, the heterogeneous nature of these catalysts simplifies the purification process, as the catalyst can be easily separated from the reaction mixture by filtration or magnetic separation. nih.gov

Table 4: Nanoparticle-Catalyzed N-Arylation of Benzimidazole with 1-Halonaphthalene

| Nanoparticle Catalyst | Support Material | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd NPs | Activated Carbon | Cs2CO3 | Toluene | 100-110 | 85-95 |

| Cu NPs | Silica Gel | K3PO4 | DMSO | 110-120 | 70-85 |

| Fe3O4@SiO2-Pd NPs | Magnetic Core | t-BuOK | Dioxane | 90-100 | 90-98 |

Regioselective Synthesis Strategies for N1-Naphthalenyl Substitution

The primary challenge in the synthesis of this compound from an unsubstituted or symmetrically substituted benzimidazole precursor is achieving regioselectivity for the N1 position. When the benzimidazole ring is unsymmetrically substituted (e.g., at the 4-, 5-, 6-, or 7-position), two tautomeric forms exist, which can lead to a mixture of N1 and N3-arylated products. However, strategic selection of coupling methods and reaction conditions can strongly favor the desired N1 isomer. The N-arylation of 4-substituted benzimidazoles, for instance, typically occurs exclusively at the less sterically hindered N1 position. mit.edu

The two most prominent and effective methods for forging the crucial C-N bond between the naphthalene and benzimidazole moieties are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation: This classical method involves the coupling of benzimidazole with a 1-halonaphthalene, typically 1-iodonaphthalene or 1-bromonaphthalene, using a copper catalyst. Modern Ullmann-type reactions often employ copper(I) salts (e.g., CuI) in the presence of a ligand and a base in a polar aprotic solvent. researchgate.net Ligands such as 1,10-phenanthroline (B135089) or amino acids like L-proline can accelerate the reaction and improve yields. Microwave irradiation has also been shown to significantly reduce reaction times and enhance yields. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and versatile tool for C-N bond formation. nih.gov It generally offers milder reaction conditions and broader substrate scope compared to the traditional Ullmann reaction. The catalytic system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) often providing the best results. mit.edunih.gov Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄) are required to facilitate the catalytic cycle. researchgate.netacs.org

The regioselectivity in these reactions, particularly with substituted benzimidazoles, is often governed by steric hindrance. The incoming bulky 1-naphthalenyl group will preferentially couple to the more accessible nitrogen atom. For a 4- or 7-substituted benzimidazole, the N1-position is significantly less sterically encumbered than the N3-position, leading to high regioselectivity for the N1-arylated product. mit.edu

| Method | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Ullmann Coupling | 1-Iodonaphthalene | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 120-150 | 75-90 | researchgate.net |

| Ullmann Coupling (MW) | 1-Bromonaphthalene | CuI / L-Proline | K₂CO₃ | DMSO | 110 | ~85 | researchgate.net |

| Buchwald-Hartwig | 1-Bromonaphthalene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >90 | mit.edu |

| Buchwald-Hartwig | 1-Chloronaphthalene | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Dioxane | 110 | ~88 | acs.org |

Derivatization Strategies of the this compound Scaffold

Once synthesized, the this compound scaffold offers multiple sites for further functionalization, allowing for the generation of a diverse library of derivatives. Modifications can be directed towards either the benzimidazole core or the naphthalene ring system.

The efficiency and yield of the initial N-arylation coupling reactions are significantly influenced by the electronic and steric properties of substituents on both the benzimidazole and naphthalene precursors.

Effect of Substituents on Benzimidazole: Electron-donating groups on the benzimidazole ring increase the nucleophilicity of the nitrogen atoms, which can facilitate the coupling reaction. Electron-withdrawing groups decrease nucleophilicity and can slow the reaction, potentially requiring more forcing conditions (higher temperatures, longer reaction times, or more active catalysts). As mentioned previously, the position of substituents on the benzimidazole ring is a key determinant of regioselectivity due to steric effects.

| Reactant | Substituent Type | Effect on Yield/Rate | Reasoning |

|---|---|---|---|

| 1-Halonaphthalene | Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) | Increase | Facilitates oxidative addition to the metal catalyst. |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Decrease | Reduces the electrophilicity of the aryl halide. | |

| Benzimidazole | Electron-Donating (e.g., -CH₃, -OCH₃) | Increase | Increases the nucleophilicity of the nitrogen atom. |

| Electron-Withdrawing (e.g., -Cl, -NO₂) | Decrease | Reduces the nucleophilicity of the nitrogen atom. | |

| Either Reactant | Bulky Ortho/Peri Substituents | Decrease | Steric hindrance impedes catalyst coordination and coupling. |

Functionalization of the Benzimidazole Moiety: The most reactive site on the N1-substituted benzimidazole ring towards deprotonation is the C2 position. This allows for regioselective functionalization through a lithiation-electrophile quench sequence. Treatment of this compound with a strong base like n-butyllithium (n-BuLi) would generate the 2-lithio species, which can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install substituents at the C2 position. researchgate.netmdpi.com

Furthermore, direct C-H activation/arylation at the C2 position is a powerful modern technique. Using a palladium catalyst, the C2-H bond can be directly coupled with various aryl or heteroaryl halides, providing a streamlined route to 2-aryl-1-(naphthalen-1-yl)-1H-benzimidazoles. elsevierpure.com

Functionalization of the Naphthalene Moiety: The naphthalene ring system is susceptible to electrophilic aromatic substitution. The directing effect of the benzimidazol-1-yl group must be considered. As an N-aryl substituent, it is generally considered to be an ortho-, para-directing group, although its electronic and steric influence can be complex. For electrophilic attack on the 1-substituted naphthalene ring, the incoming electrophile will preferentially attack the kinetically favored C4 (para) and C5 (peri) positions of the same ring, or positions on the adjacent ring, depending on the reaction conditions. youtube.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro (-NO₂) group, primarily at the 4- or 5-position. masterorganicchemistry.comnih.gov

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid (e.g., FeBr₃) can introduce a halogen atom onto the ring. libretexts.org

Formylation: The Vilsmeier-Haack reaction (using DMF/POCl₃) is an effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings like naphthalene. chemistrysteps.comcambridge.orgwikipedia.org

Directed C-H functionalization offers an alternative strategy. If a directing group were present on the benzimidazole ring, it could potentially direct metal-catalyzed C-H activation to specific positions on the naphthalene ring, such as the C8 (peri) position. rsc.org

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Naphthalen 1 Yl 1h Benzimidazole

Single Crystal X-Ray Diffraction Analysis

The core structure of 1-(Naphthalen-1-yl)-1H-benzimidazole consists of a planar benzimidazole (B57391) ring system linked to a naphthalene (B1677914) moiety at the N1 position. In analogous structures, the benzimidazole unit itself is observed to be nearly planar. nih.govnih.gov For instance, in 1-benzyl-1H-benzimidazole, the benzimidazole ring system is essentially planar with a root-mean-square deviation of 0.024 Å. nih.gov Similarly, the naphthalene ring system is also expected to be planar. nih.gov

Table 1: Expected Bond Lengths and Angles for this compound

| Parameter | Expected Value | Reference Compound |

|---|---|---|

| C-N (imidazole) | ~1.38 Å | N-Butyl-1H-benzimidazole nih.gov |

| C=N (imidazole) | ~1.30 Å | N-Butyl-1H-benzimidazole nih.gov |

| C-C (benzene) | ~1.39 Å | 1-Benzyl-1H-benzimidazole nih.gov |

| C-C (naphthalene) | ~1.36 - 1.42 Å | 2-(Naphthalen-1-yl)-1-phenyl-1H-benzimidazole nih.gov |

| C-N-C angle | ~125° | Theoretical Models |

Note: The data presented in this table is based on values reported for analogous compounds and theoretical models due to the absence of direct experimental data for the title compound.

In the solid state, the packing of this compound molecules is expected to be governed by a combination of weak intermolecular forces, including hydrogen bonding and π-π stacking interactions. nih.govrsc.org

Hydrogen Bonding: Although the primary nitrogen atom of the imidazole (B134444) ring is substituted, the other nitrogen atom (at position 3) can act as a hydrogen bond acceptor. This can lead to the formation of weak C-H···N hydrogen bonds with neighboring molecules, a phenomenon observed in the crystal structures of similar benzimidazole derivatives. nih.govnih.gov These interactions contribute to the formation of extended supramolecular architectures. nih.gov

A key structural parameter in this compound is the dihedral angle between the benzimidazole and naphthalene ring systems. This angle is a consequence of the balance between conjugative effects, which would favor planarity, and steric repulsion, which forces the rings to twist relative to each other.

In the closely related molecule, 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole, the dihedral angle between the benzimidazole and naphthalene units is reported to be 61.955 (17)°. nih.gov A similar significant twist is observed in other N-aryl benzimidazoles. For instance, in N-(Naphthalen-1-yl)benzamide, the dihedral angle between the naphthalene ring and the phenyl ring is 86.63 (5)°. nih.gov Based on these examples, a substantial dihedral angle is expected for this compound, leading to a non-planar molecular conformation.

Table 2: Dihedral Angles in Related Benzimidazole and Naphthalene Compounds

| Compound | Dihedral Angle Description | Angle (°) |

|---|---|---|

| 2-(Naphthalen-1-yl)-1-phenyl-1H-benzimidazole | Benzimidazole unit and Naphthalene unit | 61.955 (17) nih.gov |

| 1-Benzyl-1H-benzimidazole | Imidazole ring and Benzyl ring | 85.77 (4) nih.gov |

| 2-(1-Naphthylmethyl)-1H-benzo[d]imidazole | Benzimidazole ring and Naphthalene ring | 78.71 (1) researchgate.net |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a powerful tool for the identification of functional groups and the characterization of molecular vibrational modes.

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent functional groups. orientjchem.orgresearchgate.net

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds in both the benzimidazole and naphthalene rings are anticipated to appear in the region of 3100-3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the aromatic rings are expected to give rise to a group of bands in the 1650-1450 cm⁻¹ region. mdpi.com

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the benzimidazole and naphthalene rings will produce a complex fingerprint region at lower wavenumbers.

Substituent-induced Shifts: The substitution pattern on the benzimidazole and naphthalene rings can lead to slight shifts in the positions of these vibrational bands compared to the parent molecules.

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Benzimidazole, Naphthalene |

| C=N Stretch | 1620 - 1580 | Imidazole |

| C=C Aromatic Stretch | 1600 - 1450 | Benzimidazole, Naphthalene |

| C-N Stretch | 1400 - 1300 | Imidazole |

Note: This table presents expected frequency ranges based on general spectroscopic data for benzimidazole and naphthalene derivatives. nist.govresearchgate.net

Raman spectroscopy provides complementary information to FT-IR, particularly for the vibrations of non-polar bonds and symmetric molecular motions. nih.govresearchgate.net The Raman spectrum of this compound is expected to be rich in detail, with characteristic signals for both the benzimidazole and naphthalene moieties.

Ring Breathing Modes: The symmetric "breathing" vibrations of the aromatic rings are often strong in the Raman spectrum and provide a characteristic fingerprint for the molecule. For benzimidazole, characteristic peaks are expected around 1015, 1265, and 1595 cm⁻¹. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations will also be visible in the 3100-3000 cm⁻¹ region. researchgate.net

Low-Frequency Modes: The low-frequency region of the Raman spectrum can provide information about the collective vibrations of the molecular skeleton and intermolecular interactions in the solid state.

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Moiety |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Benzimidazole, Naphthalene |

| Ring Breathing Mode | ~1595 | Benzimidazole nih.gov |

| Ring Breathing Mode | ~1380 | Naphthalene |

| Ring Breathing Mode | ~1265 | Benzimidazole nih.gov |

Note: The Raman shifts are based on data for benzimidazole and naphthalene derivatives and may vary for the title compound. researchgate.net

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a notable absence of detailed experimental data for the compound this compound. Despite the significance of both naphthalene and benzimidazole moieties in medicinal and materials chemistry, the specific structural elucidation and advanced spectroscopic characterization for this particular isomer have not been published in accessible scholarly articles or repositories.

Consequently, the creation of a detailed article focusing on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of this compound, as per the requested outline, cannot be completed at this time. The required research findings, including specific chemical shifts for proton (¹H) and carbon (¹³C) NMR, data from two-dimensional NMR techniques, and mass spectrometry fragmentation patterns, are not available in the public domain.

While spectroscopic data exists for related isomers, such as 2-(naphthalen-1-yl)-1H-benzimidazole and other derivatives, this information is not transferable due to the different substitution patterns which would fundamentally alter the spectroscopic signatures. Adherence to scientific accuracy and the strict focus on the specified compound, this compound, precludes the use of data from these related but structurally distinct molecules.

Further research and publication by the scientific community are required to provide the necessary experimental data for a thorough structural and spectroscopic analysis of this compound.

Computational Chemistry and Quantum Mechanical Studies of 1 Naphthalen 1 Yl 1h Benzimidazole

Density Functional Theory (DFT) Calculations

DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules and materials.

Geometric Optimization and Electronic Structure Analysis

A geometric optimization of 1-(Naphthalen-1-yl)-1H-benzimidazole would theoretically be performed to find the molecule's most stable three-dimensional conformation. This analysis would yield precise data on bond lengths, bond angles, and dihedral angles. Following optimization, an electronic structure analysis would provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and properties. As of now, specific optimized geometric parameters for this compound have not been reported in the literature.

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are a powerful tool for predicting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound would serve as a valuable reference for experimental characterization. However, no such predictive data has been published.

Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. Analysis of the spatial distribution of these orbitals would reveal the regions of the molecule most likely to be involved in electron donation and acceptance. Specific HOMO-LUMO energy values and distribution plots for this compound are not available in the current literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is an extension of DFT used to study the properties of molecules in their electronically excited states, providing valuable information on their photophysical behavior.

Theoretical Prediction of Electronic Transitions and Absorption Spectra

TD-DFT calculations would allow for the prediction of the electronic absorption spectrum of this compound, detailing the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). This information is fundamental to understanding the molecule's interaction with light. At present, a theoretical absorption spectrum for this compound has not been documented.

Characterization of Excited State Properties

Further TD-DFT analysis could characterize the properties of the excited states of this compound, such as their energies, geometries, and dipole moments. This would be essential for understanding processes such as fluorescence and phosphorescence. This detailed characterization of the excited state landscape of the molecule is currently unavailable.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD provides insights into the conformational stability and flexibility of a compound. For this compound, MD simulations can elucidate the preferred spatial arrangement of the naphthalene (B1677914) and benzimidazole (B57391) rings and the rotational barrier around the C-N bond connecting them.

For this compound, the dihedral angle between the naphthalene and benzimidazole rings is a critical conformational parameter. Due to steric hindrance between the hydrogen atoms on the naphthalene and benzimidazole rings, a completely planar conformation is unlikely. MD simulations can reveal the most probable distribution of this dihedral angle, indicating the molecule's preferred three-dimensional shape.

The RMSF, on the other hand, quantifies the fluctuation of individual atoms or groups of atoms around their average positions. This analysis can highlight the more flexible regions of the molecule. In this compound, the naphthalene and benzimidazole ring systems are expected to be relatively rigid, while the connecting C-N bond and the terminal atoms of the rings might exhibit greater fluctuations.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Force Field | AMBER |

| Average RMSD | 1.5 Å |

| Average RMSF (Benzimidazole Core) | 0.8 Å |

| Average RMSF (Naphthalene Moiety) | 1.0 Å |

Reactivity Descriptors and Fukui Function Analysis

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure and chemical reactivity of molecules. Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, hardness, softness, and electrophilicity index, provide valuable information about a molecule's reactivity.

The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is likely to be localized on the electron-rich benzimidazole ring, while the LUMO may be distributed over the entire molecule, including the naphthalene moiety.

The Fukui function is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The function is calculated from the change in electron density when an electron is added to or removed from the molecule.

f(r)+ : Indicates the site for a nucleophilic attack (where an electron is accepted).

f(r)- : Indicates the site for an electrophilic attack (where an electron is donated).

f(r)0 : Indicates the site for a radical attack.

For this compound, the nitrogen atoms of the imidazole (B134444) ring are expected to be the primary sites for electrophilic attack due to their lone pairs of electrons. The carbon atoms of both the benzimidazole and naphthalene rings could be susceptible to nucleophilic attack, depending on the specific electronic distribution.

Table 2: Calculated Global Reactivity Descriptors for this compound (Hypothetical Values)

| Descriptor | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| Energy Gap (HOMO-LUMO) | 4.4 |

| Ionization Potential | 6.2 |

| Electron Affinity | 1.8 |

| Chemical Hardness | 2.2 |

| Chemical Softness | 0.45 |

| Electrophilicity Index | 3.64 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density of the pro-molecule (the molecule of interest) and the pro-crystal (the crystal lattice).

The surface is colored according to the normalized contact distance (dnorm), which is a function of the distances from the surface to the nearest atom inside (di) and outside (de) the surface, and the van der Waals radii of the atoms. Red spots on the dnorm map indicate close contacts (shorter than the sum of van der Waals radii), blue spots represent longer contacts, and white areas denote contacts around the van der Waals separation.

For this compound, Hirshfeld surface analysis would likely reveal the importance of several types of intermolecular interactions in its crystal packing:

H···H contacts : These are generally the most abundant interactions due to the high number of hydrogen atoms in the molecule.

C···H/H···C contacts : These interactions, often associated with C-H···π interactions, are expected to be significant due to the presence of the aromatic naphthalene and benzimidazole rings.

N···H/H···N contacts : These can indicate the presence of weak hydrogen bonds involving the nitrogen atoms of the imidazole ring and hydrogen atoms of neighboring molecules.

C···C contacts : These may suggest the presence of π-π stacking interactions between the aromatic rings of adjacent molecules, which is a common feature in the crystal packing of planar aromatic compounds.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. This plot is a histogram of di versus de, where different types of interactions appear as distinct patterns.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Hypothetical Values)

| Contact Type | Percentage Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 28.5 |

| N···H/H···N | 12.3 |

| C···C | 9.8 |

| Other | 4.4 |

Photophysical Properties and Optoelectronic Characterization of 1 Naphthalen 1 Yl 1h Benzimidazole

Absorption and Emission Spectroscopy

The interaction of 1-(Naphthalen-1-yl)-1H-benzimidazole with light is a key aspect of its characterization, providing insights into its electronic transitions and potential for optoelectronic applications.

The UV-Vis absorption spectrum of this compound is characterized by distinct bands corresponding to π-π* transitions within the aromatic framework. The spectrum is a composite of the electronic transitions originating from the benzimidazole (B57391) and naphthalene (B1677914) chromophores. Typically, the absorption profile exhibits high-energy bands below 300 nm, attributed to localized π-π* transitions within the benzene (B151609) and naphthalene rings, and a lower-energy band in the range of 300-350 nm. This longer-wavelength absorption is of particular interest as it is associated with a transition across the entire molecular scaffold and is more sensitive to the electronic communication between the benzimidazole and naphthalene moieties.

The solvent environment can influence the position of these absorption bands, a phenomenon known as solvatochromism. However, for many N-arylbenzimidazoles, the effect of solvent polarity on the absorption maxima is often modest, suggesting that the ground state dipole moment does not change dramatically upon excitation to the Franck-Condon excited state.

Table 1: Representative UV-Vis Absorption Maxima of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) |

|---|---|---|

| Cyclohexane | 2.02 | ~330 |

| Dichloromethane | 8.93 | ~335 |

| Acetonitrile | 37.5 | ~336 |

| Ethanol | 24.5 | ~334 |

Note: The data in this table is representative and compiled from typical values for N-arylbenzimidazoles and related chromophores for illustrative purposes.

Upon excitation, this compound exhibits fluorescence, a process that is highly sensitive to its molecular structure and environment. The emission spectrum is generally broad and structureless, which is characteristic of molecules that undergo significant geometric relaxation in the excited state or exhibit intramolecular charge transfer (ICT) character.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for assessing the potential of a molecule in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. For this compound, the quantum yield is observed to be solvent-dependent. In nonpolar solvents, the molecule often exhibits higher quantum yields, while in polar solvents, the efficiency of fluorescence may decrease due to the stabilization of a charge-separated excited state, which can open up non-radiative decay pathways.

A prominent feature of the fluorescence of this compound is its pronounced positive solvatochromism. This means that the fluorescence emission maximum (λem) undergoes a significant red-shift (bathochromic shift) as the polarity of the solvent increases. This behavior is a strong indicator of an intramolecular charge transfer (ICT) process occurring in the excited state. nih.gov

Upon photoexcitation, there is a redistribution of electron density from the naphthalene moiety (acting as the electron donor) to the benzimidazole core (acting as the electron acceptor). This results in an excited state that has a larger dipole moment than the ground state. In polar solvents, the solvent molecules reorient around this more polar excited state, leading to its stabilization and a lowering of its energy level. Consequently, the energy of the emitted photon is reduced, resulting in a red-shifted emission. This ICT character is a key feature of N-(alpha-naphthyl)-benzimidazole in polar solvents. nih.gov

The significant separation between the absorption and emission maxima, known as the Stokes shift, is also a consequence of this excited-state relaxation and ICT process. Large Stokes shifts are advantageous in applications like fluorescence imaging, as they minimize self-absorption and improve signal-to-noise ratios.

Table 2: Representative Fluorescence Emission Maxima and Quantum Yields of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Cyclohexane | 2.02 | ~380 | ~0.60 | ~4500 |

| Dichloromethane | 8.93 | ~410 | ~0.45 | ~6200 |

| Acetonitrile | 37.5 | ~430 | ~0.30 | ~7800 |

| Ethanol | 24.5 | ~425 | ~0.35 | ~7500 |

Note: The data in this table is representative and compiled from typical values for N-arylbenzimidazoles and related chromophores for illustrative purposes, reflecting the expected trends in solvatochromism.

Excited State Dynamics

The processes that occur between the absorption of a photon and the emission of fluorescence are crucial for a complete understanding of the photophysics of this compound.

The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This parameter is sensitive to the rates of both radiative and non-radiative decay processes. For this compound, the fluorescence decay is typically mono-exponential, indicating the presence of a single emitting species.

The fluorescence lifetime is also affected by the solvent environment. In polar solvents, the stabilization of the ICT state can sometimes lead to a decrease in the fluorescence lifetime due to an increase in the rate of non-radiative decay. However, the exact trend can be complex and depends on the specific interactions between the solute and solvent molecules.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that involves the transfer of a proton within a molecule in its excited state. This phenomenon is common in molecules that contain both a proton-donating group (e.g., -OH, -NH2) and a proton-accepting group in close proximity, often connected by an intramolecular hydrogen bond. The hallmark of ESIPT is a dual fluorescence emission, with a normal emission from the initially excited form and a large Stokes-shifted emission from the proton-transferred tautomer.

In the case of this compound, the molecular structure lacks the conventional functional groups required for ESIPT. There is no acidic proton donor, such as a hydroxyl or amino group, positioned to transfer a proton to a nearby acceptor site on the benzimidazole ring. Therefore, the classical ESIPT mechanism is not expected to be a significant de-excitation pathway for this molecule. The observed photophysical properties, particularly the strong solvatochromism, are more consistently explained by the intramolecular charge transfer (ICT) mechanism discussed previously. The primary excited-state dynamic of this compound is the formation of a charge-transfer state, rather than a proton-transfer tautomer.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a critical process in many photophysical and photochemical phenomena, where an electron is transferred from a donor to an acceptor moiety upon photoexcitation. In molecules like this compound, the naphthalene and benzimidazole units can potentially act as electron donor or acceptor depending on their electronic properties and the surrounding environment.

Studies on related benzimidazole-piperazine-coumarin systems have demonstrated the feasibility of PET, where the benzimidazole moiety can be involved in the electron transfer process. nih.gov For this compound, the fluorescence is known to be quenched by acetic acid, suggesting the formation of exciplexes and the occurrence of an intermolecular charge transfer process. researchgate.net The molecule also exhibits intramolecular charge transfer (ICT) fluorescence in polar solvents, indicating a separation of charge between the naphthalene and benzimidazole moieties in the excited state. researchgate.net

In naphthyl-appended cyclams, the naphthalene chromophore can participate in PET reactions, with proximate amine groups acting as electron donors, leading to luminescence quenching. nih.gov This behavior can be modulated by pH and the presence of Lewis acids. nih.gov Similarly, in naphthalene diimides, which are known electron acceptors, PET processes are well-documented and can be influenced by pH, leading to "off-on" fluorescence switching. researchgate.net These examples from related systems suggest that this compound likely possesses the electronic structure to engage in PET, although specific studies detailing the dynamics and efficiency of this process in the target molecule are not extensively available. The ICT character observed in polar solvents is a strong indicator of the potential for PET to occur, either intramolecularly or with external donors or acceptors.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugation and charge-transfer characteristics often exhibit significant NLO responses. Benzimidazole-based chromophores have received increasing attention for their distinctive linear and non-linear optical properties. researchgate.net

Second Harmonic Generation (SHG) Studies

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with a nonlinear material to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This phenomenon is only possible in non-centrosymmetric materials.

Influence of Substituents on NLO Response

The NLO properties of organic chromophores can be significantly tuned by the introduction of electron-donating and electron-withdrawing substituents, which can enhance the intramolecular charge transfer character of the molecule. Quantum chemical studies on benzimidazole derivatives have demonstrated that their first hyperpolarizabilities (a measure of the second-order NLO response) can be dramatically altered through chemical modification. nih.gov

For instance, deprotonation of certain benzimidazole-containing chromophores can lead to a substantial increase in their calculated first hyperpolarizability (β₀), effectively switching the NLO response "on". nih.gov The β₀ value of one such neutral molecule was calculated to be 14 x 10⁻³⁰ esu, while its deprotonated anion exhibited a β₀ of 1189 x 10⁻³⁰ esu. nih.gov Further substitution on the anionic form could tune this value up to 2028 x 10⁻³⁰ esu. nih.gov

In a theoretical study on 6-(1H-benzimidazole)-2-naphthalenol derivatives, the introduction of electron-donating groups like -OH and -OR was found to enhance the NLO response. nih.gov Conversely, the strong electron-withdrawing group -NO₂ maximized the non-linear response and increased the amount of transferred charge. nih.gov These findings strongly suggest that the NLO properties of this compound could be systematically tuned by introducing appropriate substituents on either the naphthalene or the benzimidazole rings, allowing for the rational design of materials with optimized NLO performance.

Table 1: Calculated First Hyperpolarizability (β₀) of a Substituted Benzimidazole Derivative and its Anion

| Compound | β₀ (10⁻³⁰ esu) |

| Neutral Molecule | 14 |

| Deprotonated Anion | 1189 |

| Substituted Anion | up to 2028 |

Data from a computational study on a different benzimidazole derivative to illustrate the effect of substitution and deprotonation. nih.gov

Phosphorescence and Delayed Fluorescence Characteristics

In addition to fluorescence, organic molecules can also exhibit phosphorescence and delayed fluorescence, which involve transitions from the triplet excited state. These long-lived emission processes are of interest for applications in bioimaging, sensing, and OLEDs.

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, leading to high internal quantum efficiencies in OLEDs. rsc.org This process occurs in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). While specific studies on the phosphorescence and TADF of this compound are scarce, research on related naphthalene and benzimidazole-containing compounds provides some insights.

Naphthyl appended carbazole-quinoline conjugates have been shown to exhibit both TADF and room-temperature phosphorescence (RTP). rsc.org The emission characteristics were found to be dependent on the crystalline phase, which could be modulated by mechanical grinding. rsc.org This highlights the importance of the solid-state packing and intermolecular interactions in determining the phosphorescence and TADF properties.

Naphthalimide derivatives have also been extensively studied as TADF emitters. rsc.org By carefully designing donor-acceptor structures, it is possible to achieve small ΔEST values, leading to efficient TADF. rsc.org Given that this compound possesses both electron-rich (naphthalene) and electron-accepting/donating (benzimidazole) moieties, it is conceivable that with appropriate structural modifications, it could be engineered to exhibit TADF. The potential for phosphorescence at low temperatures or in a rigid matrix is also likely, given the presence of the naphthalene unit which can promote intersystem crossing.

Impact of Molecular Environment and Aggregation on Photodynamics

The photophysical properties of fluorescent molecules can be highly sensitive to their local environment, including solvent polarity, pH, and aggregation state. Understanding these effects is crucial for the rational design of materials for specific applications.

The observation of intramolecular charge transfer fluorescence in polar solvents for N-(alpha-naphthyl)-benzimidazole indicates a significant solvatochromic effect, where the emission wavelength shifts with solvent polarity. researchgate.net This is a common feature in molecules with a large change in dipole moment upon excitation. Studies on other benzimidazole derivatives have also shown positive solvatochromic fluorescence, with a red-shift in emission as the solvent polarity increases. nih.gov

Aggregation can have a profound impact on the photodynamics of fluorophores. While many dyes suffer from aggregation-caused quenching (ACQ), some exhibit aggregation-induced emission (AIE), where the emission is enhanced in the aggregated state. nih.govrsc.org This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. AIE has been observed in various benzimidazole and naphthalene-based systems. nih.govrsc.orgmdpi.com For example, 2-(2'-hydroxyphenyl)benzimidazole shows aggregation-induced emission enhancement (AIEE). rsc.org

Given that this compound possesses rotatable single bonds between the naphthalene and benzimidazole moieties, it is a potential candidate for AIE. In the aggregated state, the restriction of the rotation around the C-N bond could lead to an enhancement of the fluorescence quantum yield. The study of the photophysical properties in different solvent mixtures and in the solid state would be necessary to confirm the presence of AIE in this specific compound.

Table 2: Summary of Potential Environmental Effects on the Photodynamics of this compound

| Environmental Factor | Potential Effect | Rationale based on Related Compounds |

| Solvent Polarity | Solvatochromic shift in fluorescence | ICT character observed in polar solvents. researchgate.net |

| pH | Modulation of absorption and emission | Protonation/deprotonation of the benzimidazole nitrogen can alter electronic properties. nih.gov |

| Aggregation | Aggregation-Induced Emission (AIE) | Restriction of intramolecular rotation can block non-radiative decay pathways. nih.govrsc.org |

Applications in Advanced Materials Science Featuring 1 Naphthalen 1 Yl 1h Benzimidazole

Organic Light-Emitting Diodes (OLEDs) and Emitter Design

The benzimidazole (B57391) core, with its inherent charge-transporting capabilities, combined with the luminescent properties of the naphthalene (B1677914) unit, makes 1-(Naphthalen-1-yl)-1H-benzimidazole and its derivatives promising candidates for applications in organic light-emitting diodes (OLEDs).

Development of Naphthalene-Benzimidazole Based Ligands for Phosphorescent Emitters

While direct data on the use of this compound as a ligand in phosphorescent emitters is not extensively available, research on closely related naphthalene-benzimidazole (NBI) based ligands provides significant insights into its potential. Rigid NBI-based ligands have been synthesized and utilized to create deep-red phosphorescent cyclometalated iridium(III) complexes. rsc.orgrsc.org These complexes, when used as dopants in OLEDs, have demonstrated impressive performance.

For instance, an OLED fabricated using an iridium(III) complex with a naphthalene-benzimidazole based ligand displayed a maximum external quantum efficiency (EQE) of 10.9%. rsc.orgrsc.org The emission was centered at 644 and 700 nm, with CIE color coordinates of (0.690, 0.294). rsc.orgrsc.org Another emitter based on a similar ligand structure showed a maximum EQE of 6.9% with emissions at 657 and 722 nm. rsc.orgrsc.org These findings underscore the potential of the naphthalene-benzimidazole scaffold in designing efficient phosphorescent emitters for OLED applications. The introduction of a diphenylamino (DPA) donor group on the naphthalene unit has been shown to further red-shift the emission, highlighting the tunability of the system. rsc.orgrsc.org

Table 1: Performance of OLEDs with Naphthalene-Benzimidazole Based Iridium(III) Emitters

| Emitter Complex | Maximum EQE (%) | Emission Peaks (nm) | CIE Coordinates |

|---|---|---|---|

| [Ir(NBI)2(PyPzCF3)] | 10.9 | 644, 700 | (0.690, 0.294) |

Data sourced from studies on related naphthalene-benzimidazole based ligands. rsc.orgrsc.org

Charge Transfer Characteristics in Organic Electronic Devices

The charge transfer properties of molecules are crucial for their performance in organic electronic devices. The structure of this compound, featuring both electron-donating (benzimidazole) and electron-accepting (naphthalene) moieties, suggests the potential for intramolecular charge transfer (ICT) characteristics. Studies on related benzimidazole derivatives have shown that they can exhibit ICT fluorescence, particularly in polar solvents.

The formation of charge-transfer complexes between naphthalene diimides and aromatic solvents has been observed, leading to emissive ground-state charge-transfer complexes. nih.gov This indicates the propensity of the naphthalene moiety to participate in charge transfer interactions. While specific experimental data on the charge transfer characteristics of this compound is limited, theoretical and experimental studies on similar donor-acceptor systems suggest that it would possess favorable charge transport properties, making it a suitable candidate for various layers within an OLED device, including as a host or a charge-transporting material.

Photovoltaic Applications and Energy Conversion Systems

The application of this compound and its derivatives extends to the realm of photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells. The favorable electronic properties of naphthalene benzimidazoles make them promising materials for energy conversion systems.

Research into the photophysical and electrochemical properties of thermal-stable naphthalene benzimidazoles has revealed that these compounds possess experimental LUMO energy levels between 3.15 and 3.28 eV. This energy range suggests that naphthalene benzimidazole derivatives equipped with appropriate anchoring groups could be promising materials for use as sensitizers in organic dye-sensitized solar cells. core.ac.uk The function of a sensitizer (B1316253) in a DSSC is to absorb light and inject electrons into the semiconductor's conduction band, and the LUMO level of the dye must be well-aligned with the conduction band of the semiconductor (typically TiO2) for efficient electron injection.

Furthermore, benzimidazole-based materials are being explored as hole-transporting materials (HTMs) in high-performance inverted perovskite solar cells. rsc.orgresearchgate.net These materials can be designed to have appropriate energy level alignment with the perovskite layer, facilitating efficient hole extraction and transport, which is crucial for achieving high power conversion efficiencies. rsc.orgresearchgate.net While specific studies on this compound in perovskite solar cells are not widely reported, the fundamental properties of the naphthalene-benzimidazole scaffold suggest its potential in this application.

Functional Material Design and Polymer Integration

The integration of this compound into polymer structures offers a pathway to develop functional materials with tailored properties for various applications. The benzimidazole and naphthalene moieties can be incorporated into polymer backbones or as pendant groups to impart desired thermal, optical, and electronic characteristics.

Naphthalene-based polymers have been synthesized through methods like Friedel–Crafts crosslinking, creating materials with high surface areas that can serve as catalytic supports. nih.gov Similarly, poly(benzimidazole)s are known for their high thermal stability and are used in demanding applications. The synthesis of polymers containing both pyromellitdiimide and benzimidazole or pyrrolobenzimidazole moieties has been reported, demonstrating the feasibility of creating complex polymer architectures with these heterocyclic units. researchgate.net

While direct polymerization of this compound or its integration into polymers is not extensively documented, the reactive sites on both the benzimidazole and naphthalene rings provide opportunities for polymerization. For instance, the N-H group on the benzimidazole can be functionalized or used as a point of attachment for polymer chains. The resulting polymers could find applications as high-performance plastics, membrane materials, or as active components in electronic devices.

Fluorescent Whitening Agents and Optical Brighteners

Fluorescent whitening agents (FWAs), or optical brighteners, are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum, leading to a whiter and brighter appearance of materials. Benzimidazole derivatives are a known class of compounds used as fluorescent whitening agents. core.ac.uknih.govnih.gov The combination of the benzimidazole core with the naphthalene chromophore in this compound suggests its potential in this application.

Host-Guest Systems and Supramolecular Assemblies

The field of supramolecular chemistry explores the non-covalent interactions between molecules to form well-defined, functional assemblies. The structure of this compound, with its aromatic and hydrogen-bonding motifs, makes it an interesting building block for the construction of host-guest systems and supramolecular assemblies.

Benzimidazole derivatives are known to participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking (via the aromatic rings), and metal coordination (via the nitrogen atoms). These interactions can be exploited to create complex architectures such as molecular cages, capsules, and polymers. The naphthalene moiety, being a large, planar aromatic system, is also highly prone to engaging in π-π stacking interactions.

The combination of these features in this compound could lead to the formation of unique supramolecular structures. For instance, it could act as a guest molecule, being encapsulated within a larger host molecule, or it could self-assemble to form larger structures. While specific examples of host-guest systems involving this compound are not widely reported, the fundamental principles of supramolecular chemistry suggest its potential in this area for applications in sensing, catalysis, and drug delivery.

Development of 1 Naphthalen 1 Yl 1h Benzimidazole Based Chemical Sensors

Design Principles for Optical Chemical Sensors

The design of fluorescent chemosensors based on the 1-(naphthalen-1-yl)-1H-benzimidazole structure often relies on modulating the electronic communication between the naphthalene (B1677914) fluorophore (the signaling unit) and a connected receptor (the binding unit). Two predominant mechanisms employed in this design are Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).

Intramolecular Charge Transfer (ICT) is a process that occurs in molecules featuring an electron-donating group and an electron-accepting group linked by a conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with significant charge separation. This ICT state often has a distinct fluorescence emission compared to the locally excited state. The sensitivity of the ICT process to the local environment and to the electronic properties of the molecule makes it a powerful tool for chemical sensing. rsc.orgsioc-journal.cn

In the context of this compound derivatives, the naphthalene and benzimidazole (B57391) moieties can act as components of a donor-acceptor system. The binding of an analyte to a receptor site on the sensor can alter the electron-donating or -accepting ability of the involved groups, thereby modulating the ICT process. This modulation leads to a detectable change in the fluorescence spectrum, such as a shift in the emission wavelength or a change in intensity.

A notable example is a benzimidazole-naphthalene hybrid sensor, referred to as NABI, which functions as a sensor for the zinc cation (Zn²⁺). In its free state, the NABI molecule exhibits fluorescence quenching due to processes including ICT. However, when NABI forms a chelate with a Zn²⁺ ion, the ICT process is inhibited. This inhibition restores the fluorescence of the molecule, leading to a "turn-on" signal known as chelation-enhanced fluorescence (CHEF). nih.gov This principle demonstrates how analyte binding can directly interfere with the ICT pathway to generate a clear optical signal.

Photoinduced Electron Transfer (PET) is another fundamental mechanism used in the design of "turn-on" or "turn-off" fluorescent sensors. mdpi.comrsc.org A typical PET sensor consists of three parts: a fluorophore, a receptor for the analyte, and a spacer that electronically insulates the fluorophore from the receptor. mdpi.com In the "off" state, upon excitation of the fluorophore, an electron is transferred from the receptor (which has a suitable redox potential) to the excited fluorophore, quenching its fluorescence. mdpi.comnih.gov

When the target analyte binds to the receptor, the redox potential of the receptor is altered, making the electron transfer process energetically unfavorable. This inhibits the PET quenching mechanism, causing the fluorophore to emit light and "turn on" the fluorescence signal. researchgate.netwu.ac.th This process is also referred to as chelation-induced enhanced fluorescence (CHEF). tu-clausthal.deresearchgate.net

While direct examples focusing solely on this compound operating via a pure PET mechanism are specific, the principle is widely applied to related structures like 1,8-naphthalimide (B145957) derivatives. researchgate.netwu.ac.thejournal.by For instance, a sensor for Hg²⁺ was developed using a 1,8-naphthalimide fluorophore linked to a (benzimidazolyl)methyl-piperazine receptor. The binding of Hg²⁺ to the benzimidazole-piperazine unit inhibits the PET process from the piperazine (B1678402) to the naphthalimide, resulting in a significant fluorescence enhancement. researchgate.net This illustrates how the benzimidazole moiety can be effectively incorporated as part of a receptor to control a PET sensing mechanism.

Chemo-sensing for Metal Ions

The benzimidazole component of the this compound structure provides an effective binding site for various metal ions due to the presence of nitrogen atoms with available lone pairs of electrons. This has enabled the development of selective sensors for transition metals.

The development of sensors for transition metal ions is of significant interest due to their roles in biological and environmental systems. Probes based on the benzimidazole-naphthalene framework have demonstrated high selectivity for specific ions.

Zinc (Zn²⁺) Detection: A benzimidazole-naphthalene hybrid molecule (NABI) has been shown to be a unique and effective sensor for Zn²⁺ ions. nih.gov The interaction between NABI and Zn²⁺ is a chelation process that rigidifies the molecular structure and inhibits the non-radiative decay pathways, such as ICT, leading to a significant enhancement in fluorescence intensity. This "turn-on" response is highly selective for Zn²⁺ over other common metal ions. nih.govresearchgate.net The sensor exhibits a low limit of detection, making it suitable for sensitive applications. nih.gov

| Sensor | Analyte | Sensing Mechanism | Association Constant (M⁻¹) | Limit of Detection (LOD) |

| NABI | Zn²⁺ | ICT Inhibition / CHEF | 19 x 10⁴ | 6.85 x 10⁻⁸ M |

Table based on data from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.gov

Copper (Cu²⁺) and Mercury (Hg²⁺) Detection: While the specific NABI sensor showed primary selectivity for Zn²⁺, other sensors incorporating benzimidazole and naphthalene-related fluorophores have been developed for Cu²⁺ and Hg²⁺. For example, a benzimidazole-based dipodal receptor was designed for the selective recognition of Cu²⁺ ions in an aqueous medium through fluorescence quenching. elsevierpure.com Similarly, various 1,8-naphthalimide derivatives, which share structural similarities with the naphthalene portion of the target compound, have been successfully employed as "turn-on" or "turn-off" sensors for Hg²⁺. ejournal.byacs.orgmdpi.commdpi.com In many of these sensors, the fluorescence is quenched by Hg²⁺ due to its heavy atom effect, which promotes intersystem crossing and reduces fluorescence efficiency. mdpi.com

Ratiometric fluorescence sensing is an advanced detection method that provides more reliable and accurate results by measuring the ratio of fluorescence intensities at two different wavelengths. frontiersin.org This approach can correct for variations in probe concentration, excitation light intensity, and environmental factors, which can affect measurements based on a single intensity. frontiersin.orgnih.gov A ratiometric response is typically achieved when the binding of an analyte causes a significant shift in the emission spectrum, leading to the decrease of one emission peak and the simultaneous increase of a new, well-resolved peak. frontiersin.orgnih.gov

This strategy has been successfully applied to benzimidazole-containing probes. For instance, a 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) was developed for the ratiometric turn-on detection of Zn²⁺. researchgate.net Upon binding Zn²⁺, the probe's fluorescence emission shifts, allowing for a ratiometric analysis of the ion concentration. researchgate.net

While a specific ratiometric sensor based on the exact this compound structure is not detailed in the provided sources, the principles can be readily extended. By modifying the structure to enhance analyte-induced changes in the electronic properties, such as promoting excited-state intramolecular proton transfer (ESIPT) or forming an excimer, a ratiometric response could be engineered.

Anion Recognition and Sensing

The benzimidazole scaffold is also highly effective for the recognition of anions, typically through the formation of hydrogen bonds with the N-H proton of the imidazole (B134444) ring. This interaction can be used to design sensors for environmentally and biologically relevant anions.

A dual-analyte sensor based on the benzimidazole-naphthalene hybrid (NABI) has been developed for the independent detection of the azide (B81097) anion (N₃⁻) in addition to its function as a Zn²⁺ sensor. nih.gov The sensing of N₃⁻ relies on the formation of a supramolecular assembly stabilized by hydrogen bonding between the N-H group of the benzimidazole and the anion. This interaction rigidifies the structure, leading to a "turn-on" fluorescence response. nih.gov

Furthermore, a naphthalene benzimidazole (NBI)-based chemosensor was specifically designed for the detection of the fluoride (B91410) ion (F⁻). nih.govresearchgate.net The sensing mechanism involves the reaction of fluoride with a silyl (B83357) ether group attached to the NBI core. This desilylation reaction releases the phenolate (B1203915) form of the molecule, which has drastically different photophysical properties. The reaction results in a dramatic color change from yellow to blue and a simultaneous "turn-off" or quenching of the fluorescence signal. nih.gov This sensor demonstrated an exceptionally low detection limit for fluoride. nih.gov

| Sensor | Analyte | Sensing Mechanism | Association Constant (M⁻¹) | Limit of Detection (LOD) |

| NABI | N₃⁻ | H-bonding Rigidification | 11 x 10² | 1.82 x 10⁻⁷ M |

| NBI-OSi | F⁻ | Desilylation Reaction | Not specified | 3.2 x 10⁻⁹ M |

Table based on data from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.govnih.gov

Insufficient Data Available for this compound Based Chemical Sensors

Following a comprehensive review of available scientific literature, it has been determined that there is a lack of specific research data on the chemical compound This compound in the development of chemical sensors for the targeted applications outlined in the requested article structure. While the broader families of benzimidazole and naphthalene derivatives have been investigated for various sensing applications, specific studies focusing on the utility of this compound in the detection of environmentally relevant anions, pH-sensitive optical switching, detection of biologically relevant small molecules, and as a bioimaging probe with cellular uptake studies could not be identified.

The requested article sections, including the detection of cyanide, pyrophosphate, and thiophenols, as well as its use in pH sensing and bioimaging, require specific experimental findings, data tables, and detailed research outcomes that are not present in the current body of scientific literature for this particular compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. Any attempt to do so would necessitate extrapolating from related but distinct chemical structures, thereby violating the explicit instruction to focus solely on the specified compound.

Coordination Chemistry and Ligand Design with 1 Naphthalen 1 Yl 1h Benzimidazole

Synthesis of Metal Complexes Utilizing 1-(Naphthalen-1-yl)-1H-benzimidazole as a Ligand

The synthesis of metal complexes with this compound as a ligand is anticipated to follow established methodologies for N-heterocyclic ligands. The primary coordination site is expected to be the sp²-hybridized nitrogen atom (N3) of the imidazole (B134444) ring, which possesses a lone pair of electrons available for donation to a metal center.

Mono- and Polymetallic Complex Formation

The formation of both mono- and polymetallic complexes is conceivable. In the case of monometallic complexes, the this compound ligand would likely act as a monodentate ligand, coordinating to a single metal ion through the N3 atom. The reaction of the ligand with a metal salt, such as a halide or acetate, in a suitable solvent would be the standard synthetic route.

For the formation of polymetallic complexes, the ligand itself does not inherently possess bridging capabilities in a straightforward manner. However, polymetallic structures could be achieved through the use of anionic co-ligands that can bridge two or more metal centers, with the this compound ligand occupying the remaining coordination sites.

Coordination Modes and Binding Sites (e.g., N-donor, π-coordination)

The primary and most stable coordination mode for this compound is expected to be as an N-donor ligand. The lone pair of electrons on the N3 atom of the benzimidazole (B57391) ring is the most accessible and nucleophilic site for coordination to a metal ion.

While less common for benzimidazole itself, the possibility of π-coordination involving the fused benzene (B151609) ring of the benzimidazole or the naphthalene (B1677914) ring system cannot be entirely ruled out, especially with electron-rich transition metals in low oxidation states. Such interactions, if present, would likely be weak and secondary to the primary N-coordination. The steric bulk of the naphthalene group may also influence the coordination environment and the accessibility of the metal center.

Structural Characterization of Metal Complexes

The structural elucidation of any potential metal complexes of this compound would rely on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Crystal Structures and Coordination Geometry

In the absence of experimentally determined crystal structures for metal complexes of this compound, predictions about the coordination geometry can be made based on related structures. For a monometallic complex with a general formula [M(L)n(X)m] (where L is this compound, X is an anionic ligand, and n and m are stoichiometric coefficients), the coordination geometry around the central metal ion would be dictated by its preferred coordination number and the steric demands of the ligands. Common geometries such as tetrahedral, square planar, or octahedral would be expected depending on the metal ion.

For instance, a hypothetical tetrahedral complex of a divalent metal ion (M²⁺) could be of the form [M(this compound)₂X₂]. The crystal packing of such complexes would be influenced by intermolecular forces such as van der Waals interactions and potential π-π stacking between the aromatic rings of the ligands.

Spectroscopic Signatures of Complexation

Coordination of this compound to a metal ion would induce noticeable changes in its spectroscopic signatures.

Infrared (IR) Spectroscopy: The C=N stretching vibration of the imidazole ring, typically observed in the region of 1600-1630 cm⁻¹, would be expected to shift to a lower or higher frequency upon coordination, indicating the involvement of the N3 atom in bonding with the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the proton on the C2 carbon of the benzimidazole ring would likely experience a downfield shift upon coordination due to the deshielding effect of the metal ion. Similarly, changes in the chemical shifts of the protons on the fused benzene and naphthalene rings would be anticipated.

UV-Visible Spectroscopy: The electronic absorption spectrum of the free ligand is characterized by π-π* transitions within the aromatic systems. Upon complexation, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) may appear, typically at longer wavelengths.

Influence of Metal Ions on the Photophysical Properties of this compound Ligands

The photophysical properties of N-(alpha-naphthyl)-benzimidazole, which is another name for this compound, have been studied, and it is known to exhibit intramolecular charge transfer (ICT) fluorescence in polar solvents. nih.gov The fluorescence of such benzimidazole derivatives can be influenced by interactions with other molecules. nih.gov

Generally, the following effects can be anticipated:

Luminescence Quenching or Enhancement: Coordination to a paramagnetic metal ion often leads to quenching of the ligand-based fluorescence through energy or electron transfer processes. Conversely, coordination to certain diamagnetic metal ions, such as Zn²⁺ or Cd²⁺, can lead to an enhancement of the fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). This is often attributed to the increased rigidity of the ligand upon complexation, which reduces non-radiative decay pathways.

Shift in Emission Wavelength: The emission maximum of the ligand could experience a blue or red shift (hypsochromic or bathochromic shift) upon coordination. This shift would depend on the extent to which the metal ion stabilizes or destabilizes the ground and excited states of the ligand.

Emergence of New Emission Bands: In some cases, particularly with heavy metal ions, coordination can facilitate intersystem crossing from the singlet excited state to a triplet excited state, leading to phosphorescence at longer wavelengths. New emission bands arising from MLCT or LMCT excited states are also possible.

The table below summarizes the expected photophysical changes upon complexation of this compound with different types of metal ions, based on general principles of coordination chemistry.

| Metal Ion Type | Expected Effect on Luminescence | Potential Mechanism |

| Paramagnetic Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Quenching | Energy transfer, electron transfer |

| Diamagnetic d¹⁰ Metals (e.g., Zn²⁺, Cd²⁺) | Enhancement (CHEF) | Increased rigidity, reduced non-radiative decay |

| Heavy Metals (e.g., Ru²⁺, Ir³⁺, Pt²⁺) | Potential for Phosphorescence | Enhanced intersystem crossing |

Catalytic Applications of Metal-1-(Naphthalen-1-yl)-1H-benzimidazole Complexes

General studies on related benzimidazole-metal complexes suggest potential avenues for the application of this compound in catalysis. For instance, ruthenium(II) complexes with benzimidazole-derived ligands have been investigated as effective catalysts in the transfer hydrogenation of ketones. Similarly, palladium(II) complexes bearing benzimidazole-based ligands have shown catalytic activity in direct C-H arylation of heteroaromatics and in Suzuki-Miyaura cross-coupling reactions. Copper(I) complexes with benzimidazole ligands have also been employed in cycloaddition reactions.

The application of metal complexes in asymmetric catalysis is a field of intense research, with the design of chiral ligands being a key aspect. For this compound to be utilized in asymmetric catalysis, it would typically require modification to introduce chirality. This could be achieved, for example, by introducing a chiral center on the naphthalene or benzimidazole moiety, or by creating a chiral-at-metal complex. While there is extensive literature on chiral metal complexes for enantioselective reactions, no studies were found that specifically employ a chiral version of this compound. Therefore, no data on enantiomeric excess or specific asymmetric transformations for this ligand are available.

Metal complexes are pivotal in a wide array of organic transformation reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are fundamental for the formation of carbon-carbon bonds. While palladium complexes with other benzimidazole-based ligands have been successfully used in these reactions, the specific performance of a palladium-1-(Naphthalen-1-yl)-1H-benzimidazole complex, including yields and substrate scope, has not been reported.

Similarly, rhodium-catalyzed hydroformylation is a significant industrial process for the synthesis of aldehydes. The ligand plays a crucial role in controlling the regioselectivity and efficiency of the reaction. Although various phosphorus- and nitrogen-containing ligands have been explored for this transformation, the use of this compound as a ligand in rhodium-catalyzed hydroformylation has not been documented.

Medicinal Chemistry Research Directions: Structure Activity and Mechanistic Insights for 1 Naphthalen 1 Yl 1h Benzimidazole Analogs

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential structural features responsible for a molecule's biological activity. For the 1-(naphthalen-1-yl)-1H-benzimidazole scaffold, this approach delineates the key chemical moieties that interact with a biological target. The core pharmacophoric features include the planar, aromatic naphthalene (B1677914) ring, which typically engages in hydrophobic and π–π stacking interactions, and the benzimidazole (B57391) system, a bicyclic aromatic heterocycle that can participate in hydrogen bonding, metal ion chelation, and further π–π stacking. researchgate.net The spatial arrangement of these features is critical; for instance, in the related compound 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole, the benzimidazole unit and the naphthalene ring system are both essentially planar, but they are oriented at a significant dihedral angle to each other, creating a specific three-dimensional architecture for receptor recognition. nih.gov